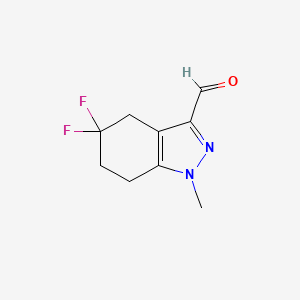

5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde

Description

5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of two fluorine atoms at the 5th position, a methyl group at the 1st position, and an aldehyde group at the 3rd position. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and research applications.

Properties

IUPAC Name |

5,5-difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c1-13-8-2-3-9(10,11)4-6(8)7(5-14)12-13/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXXIBAYNFZPCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CC(CC2)(F)F)C(=N1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine derivatives and ortho-substituted aromatic compounds.

Introduction of Fluorine Atoms: The fluorine atoms are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Aldehyde Functionalization: The aldehyde group is introduced through formylation reactions, often using Vilsmeier-Haack or Reimer-Tiemann reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

Oxidation: 5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carboxylic acid

Reduction: 5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-methanol

Substitution: Various substituted indazole derivatives depending on the nucleophile used

Scientific Research Applications

5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Similar Compounds

- 5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carboxylic acid

- 5,5-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-methanol

- 5,6-Difluoro-1-methyl-6,7-dihydro-4H-indazole-3-carbaldehyde

Uniqueness

5,5-difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two fluorine atoms at the 5th position enhances its reactivity and stability, making it a versatile intermediate in various synthetic and research applications.

Biological Activity

5,5-Difluoro-1-methyl-4,5,6,7-tetrahydro-1H-indazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potential.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from simpler indazole derivatives. The incorporation of difluoromethyl groups is achieved through specific fluorination reactions that enhance the compound's biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing a range of pharmacological effects.

Antitumor Activity

Recent studies have shown that derivatives of indazole, including this compound, exhibit potent antitumor activity. For example:

- Inhibition of Tumor Cell Lines : The compound demonstrated significant inhibitory effects on various cancer cell lines with IC50 values ranging from 10 to 50 µM. Specific studies reported IC50 values against breast cancer (MCF7) and lung cancer (A549) cell lines .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes linked to cancer progression:

- FGFR Inhibition : It has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The IC50 values for FGFR inhibition were reported at approximately 20 nM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at specific positions on the indazole ring can significantly influence potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Fluorination at C5 | Increased potency against FGFRs |

| Methyl group at N1 | Enhanced solubility and bioavailability |

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Study on Cancer Cell Lines : A study demonstrated that this compound effectively reduced cell viability in MCF7 and A549 cells by inducing apoptosis through the activation of caspase pathways .

- In Vivo Studies : Animal models treated with the compound showed significant tumor regression compared to control groups. The mechanism was attributed to its ability to inhibit angiogenesis and promote apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.